Cas no 2680772-79-4 (tert-butyl 3-{(benzyloxy)carbonyl(methyl)amino}-4-fluoropyrrolidine-1-carboxylate)

tert-butyl 3-{(benzyloxy)carbonyl(methyl)amino}-4-fluoropyrrolidine-1-carboxylate structure
2680772-79-4 structure
商品名:tert-butyl 3-{(benzyloxy)carbonyl(methyl)amino}-4-fluoropyrrolidine-1-carboxylate
CAS番号:2680772-79-4
MF:C18H25FN2O4
メガワット:352.400508642197
CID:5623672
PubChem ID:130303235

tert-butyl 3-{(benzyloxy)carbonyl(methyl)amino}-4-fluoropyrrolidine-1-carboxylate 化学的及び物理的性質

名前と識別子

    • 2680772-79-4
    • tert-butyl 3-{[(benzyloxy)carbonyl](methyl)amino}-4-fluoropyrrolidine-1-carboxylate
    • EN300-28298805
    • SCHEMBL19212453
    • tert-butyl 3-{(benzyloxy)carbonyl(methyl)amino}-4-fluoropyrrolidine-1-carboxylate
    • インチ: 1S/C18H25FN2O4/c1-18(2,3)25-17(23)21-10-14(19)15(11-21)20(4)16(22)24-12-13-8-6-5-7-9-13/h5-9,14-15H,10-12H2,1-4H3
    • InChIKey: ZJECWEHNJWDGLS-UHFFFAOYSA-N
    • ほほえんだ: FC1CN(C(=O)OC(C)(C)C)CC1N(C(=O)OCC1C=CC=CC=1)C

計算された属性

  • せいみつぶんしりょう: 352.17983545g/mol
  • どういたいしつりょう: 352.17983545g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 25
  • 回転可能化学結合数: 6
  • 複雑さ: 474
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.8
  • トポロジー分子極性表面積: 59.1Ų

tert-butyl 3-{(benzyloxy)carbonyl(methyl)amino}-4-fluoropyrrolidine-1-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-28298805-1.0g
tert-butyl 3-{[(benzyloxy)carbonyl](methyl)amino}-4-fluoropyrrolidine-1-carboxylate
2680772-79-4 95.0%
1.0g
$1599.0 2025-03-19
Enamine
EN300-28298805-10g
tert-butyl 3-{[(benzyloxy)carbonyl](methyl)amino}-4-fluoropyrrolidine-1-carboxylate
2680772-79-4
10g
$6882.0 2023-09-07
Enamine
EN300-28298805-0.05g
tert-butyl 3-{[(benzyloxy)carbonyl](methyl)amino}-4-fluoropyrrolidine-1-carboxylate
2680772-79-4 95.0%
0.05g
$1344.0 2025-03-19
Enamine
EN300-28298805-0.1g
tert-butyl 3-{[(benzyloxy)carbonyl](methyl)amino}-4-fluoropyrrolidine-1-carboxylate
2680772-79-4 95.0%
0.1g
$1408.0 2025-03-19
Enamine
EN300-28298805-0.25g
tert-butyl 3-{[(benzyloxy)carbonyl](methyl)amino}-4-fluoropyrrolidine-1-carboxylate
2680772-79-4 95.0%
0.25g
$1472.0 2025-03-19
Enamine
EN300-28298805-0.5g
tert-butyl 3-{[(benzyloxy)carbonyl](methyl)amino}-4-fluoropyrrolidine-1-carboxylate
2680772-79-4 95.0%
0.5g
$1536.0 2025-03-19
Enamine
EN300-28298805-10.0g
tert-butyl 3-{[(benzyloxy)carbonyl](methyl)amino}-4-fluoropyrrolidine-1-carboxylate
2680772-79-4 95.0%
10.0g
$6882.0 2025-03-19
Enamine
EN300-28298805-5.0g
tert-butyl 3-{[(benzyloxy)carbonyl](methyl)amino}-4-fluoropyrrolidine-1-carboxylate
2680772-79-4 95.0%
5.0g
$4641.0 2025-03-19
Enamine
EN300-28298805-5g
tert-butyl 3-{[(benzyloxy)carbonyl](methyl)amino}-4-fluoropyrrolidine-1-carboxylate
2680772-79-4
5g
$4641.0 2023-09-07
Enamine
EN300-28298805-2.5g
tert-butyl 3-{[(benzyloxy)carbonyl](methyl)amino}-4-fluoropyrrolidine-1-carboxylate
2680772-79-4 95.0%
2.5g
$3136.0 2025-03-19

tert-butyl 3-{(benzyloxy)carbonyl(methyl)amino}-4-fluoropyrrolidine-1-carboxylate 関連文献

tert-butyl 3-{(benzyloxy)carbonyl(methyl)amino}-4-fluoropyrrolidine-1-carboxylateに関する追加情報

Comprehensive Overview of tert-butyl 3-{(benzyloxy)carbonyl(methyl)amino}-4-fluoropyrrolidine-1-carboxylate (CAS No. 2680772-79-4)

The compound tert-butyl 3-{(benzyloxy)carbonyl(methyl)amino}-4-fluoropyrrolidine-1-carboxylate (CAS No. 2680772-79-4) is a highly specialized fluorinated pyrrolidine derivative with significant applications in pharmaceutical research and organic synthesis. Its unique structural features, including the tert-butyl and benzyloxycarbonyl protecting groups, make it a valuable intermediate in the development of bioactive molecules. This article delves into its chemical properties, synthesis pathways, and potential applications, while addressing trending topics in drug discovery and medicinal chemistry.

In recent years, the demand for fluorinated compounds has surged due to their enhanced metabolic stability and bioavailability, a topic frequently searched in AI-driven drug design platforms. The presence of a fluorine atom at the 4-position of the pyrrolidine ring in this compound aligns with current trends in rational drug design, where fluorination is leveraged to optimize pharmacokinetic profiles. Researchers often query the role of protecting groups like tert-butyl and benzyloxycarbonyl in multi-step syntheses, making this compound a relevant case study.

The synthesis of tert-butyl 3-{(benzyloxy)carbonyl(methyl)amino}-4-fluoropyrrolidine-1-carboxylate typically involves sequential protection and functionalization steps. The tert-butyloxycarbonyl (Boc) group safeguards the pyrrolidine nitrogen, while the benzyloxycarbonyl (Cbz) group protects the secondary amine. Such strategies are widely discussed in organic chemistry forums and patent literature, particularly for constructing N-heterocycles. The compound’s CAS No. 2680772-79-4 is often cross-referenced in databases like SciFinder and Reaxys, underscoring its utility in high-throughput screening.

From an application perspective, this compound serves as a precursor for peptidomimetics and enzyme inhibitors, areas gaining traction in precision medicine. Its 4-fluoropyrrolidine core is a sought-after motif in protease inhibitor design, addressing queries about targeted therapies for diseases like cancer and viral infections. Additionally, its chiral centers make it a candidate for asymmetric synthesis, a hot topic in green chemistry and catalysis research.

Quality control and analytical characterization of tert-butyl 3-{(benzyloxy)carbonyl(methyl)amino}-4-fluoropyrrolidine-1-carboxylate are critical for reproducibility. Techniques like NMR spectroscopy, HPLC, and mass spectrometry are routinely employed, as highlighted in method development searches. The compound’s stability under various conditions is another frequent query, with studies suggesting optimal storage in anhydrous environments to preserve its integrity.

In conclusion, tert-butyl 3-{(benzyloxy)carbonyl(methyl)amino}-4-fluoropyrrolidine-1-carboxylate (CAS No. 2680772-79-4) exemplifies the intersection of structural complexity and practical utility in modern chemistry. Its relevance to drug discovery, coupled with its synthetic versatility, positions it as a compound of enduring interest. As AI-assisted molecular modeling and sustainable synthesis continue to evolve, this compound will likely remain a focal point for innovation.

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